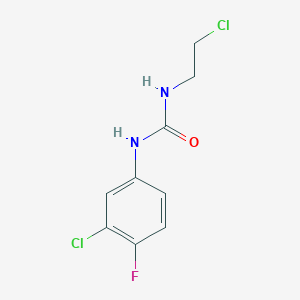
1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both chloroethyl and chlorofluorophenyl groups attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine hydrochloride with 3-chloro-4-fluoroaniline in the presence of a base, followed by the addition of phosgene to form the urea derivative. The reaction conditions typically include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0-25°C
- Base: Triethylamine or sodium hydroxide
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or water.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use as a building block in the synthesis of advanced materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: Use in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The chlorofluorophenyl group may enhance binding affinity and specificity for the target.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-phenylurea: Lacks the chlorofluorophenyl group, which may result in different biological activity and binding properties.
1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: Lacks the chloro group on the phenyl ring, which may affect its reactivity and mechanism of action.
1-(2-Chloroethyl)-3-(3-chlorophenyl)urea: Lacks the fluoro group, which may influence its chemical stability and interactions with molecular targets.
The presence of both chloro and fluoro substituents in this compound makes it unique, potentially offering enhanced reactivity and specificity in its applications.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-(3-chloro-4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FN2O/c10-3-4-13-9(15)14-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTZEABNDZUQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2619835.png)
![2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2619838.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)
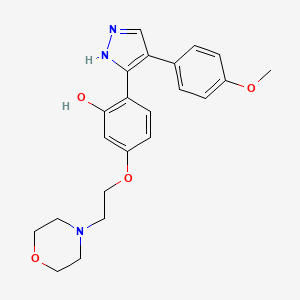
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2619841.png)
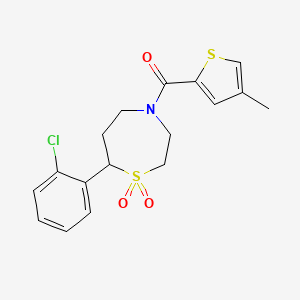

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2619845.png)
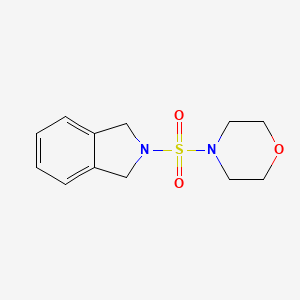
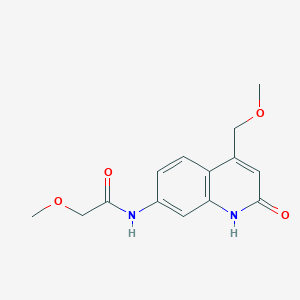
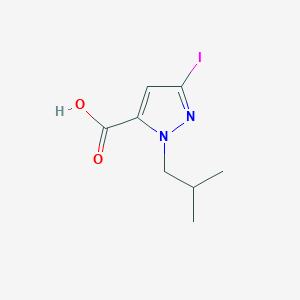
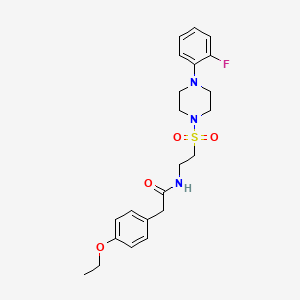
![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2619856.png)
